![molecular formula C28H19N3 B12923462 [2,2'-Biquinolin]-4-amine, N-1-naphthalenyl- CAS No. 57115-19-2](/img/structure/B12923462.png)
[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine is an organic compound that belongs to the class of biquinolines This compound is characterized by the presence of a naphthalene ring attached to a biquinoline structure through an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine typically involves the following steps:
Formation of the Biquinoline Core: The biquinoline core can be synthesized through a series of condensation reactions involving quinoline derivatives.
Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a coupling reaction with the biquinoline core. This step often requires the use of a catalyst such as palladium or copper to facilitate the coupling process.
Introduction of the Amine Group: The final step involves the introduction of the amine group to the naphthalene-biquinoline structure. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation Products: Quinoline-N-oxide derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated or acylated biquinoline compounds.
Wissenschaftliche Forschungsanwendungen
N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, leading to changes in their structure and function. The compound’s ability to intercalate into DNA makes it a potential candidate for anticancer therapies. Additionally, its interaction with enzymes and receptors can modulate various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Naphthalen-1-yl)picolinamide
- N-(Naphthalen-1-yl)phenazine-1-carboxamide
- Naphthopyrans
Uniqueness
N-(Naphthalen-1-yl)-[2,2’-biquinolin]-4-amine stands out due to its unique biquinoline structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in various scientific fields.
Eigenschaften
CAS-Nummer |
57115-19-2 |
|---|---|
Molekularformel |
C28H19N3 |
Molekulargewicht |
397.5 g/mol |
IUPAC-Name |
N-naphthalen-1-yl-2-quinolin-2-ylquinolin-4-amine |
InChI |
InChI=1S/C28H19N3/c1-3-11-21-19(8-1)10-7-15-24(21)30-27-18-28(31-25-14-6-4-12-22(25)27)26-17-16-20-9-2-5-13-23(20)29-26/h1-18H,(H,30,31) |
InChI-Schlüssel |
HIDDFHUIMLLNEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC(=NC4=CC=CC=C43)C5=NC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


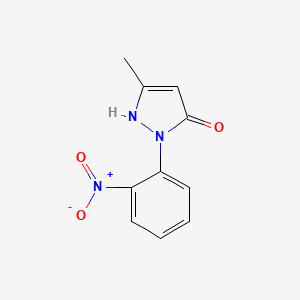
![8-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923397.png)
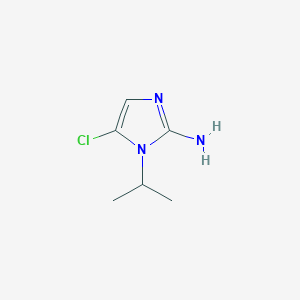
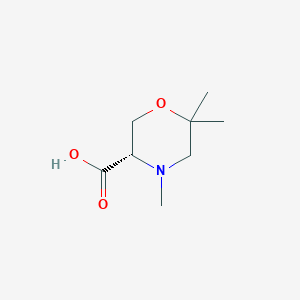
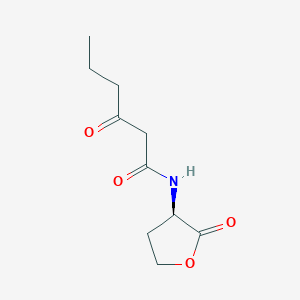
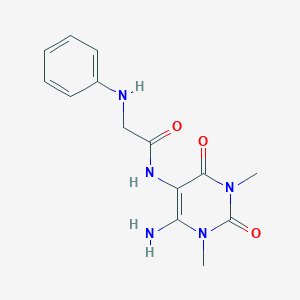
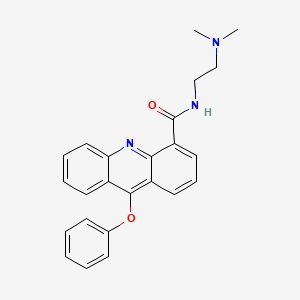

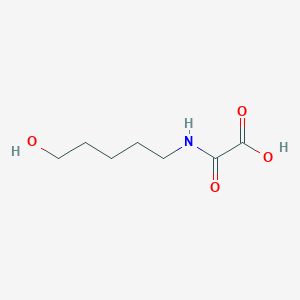

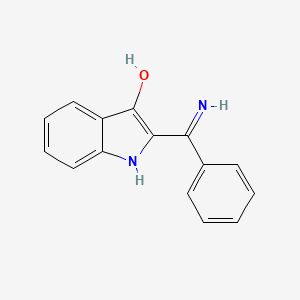
![5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12923458.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide](/img/structure/B12923471.png)
